molecular formula C14H15ClFNO B1391218 (4-Fluoro-3'-methoxy[1,1'-biphenyl]-3-yl)-methanamine hydrochloride CAS No. 1185301-66-9

(4-Fluoro-3'-methoxy[1,1'-biphenyl]-3-yl)-methanamine hydrochloride

Cat. No.: B1391218
CAS No.: 1185301-66-9
M. Wt: 267.72 g/mol
InChI Key: GKEATGINHYFSKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Fluoro-3’-methoxy[1,1’-biphenyl]-3-yl)-methanamine hydrochloride is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a fluorine atom at the 4-position and a methoxy group at the 3’-position of the biphenyl structure, along with a methanamine group attached to the 3-position. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Scientific Research Applications

Carcinogenicity Studies

A study on various fluoro and methoxy derivatives of 4-dimethylaminoazobenzene, which are structurally related to (4-Fluoro-3'-methoxy[1,1'-biphenyl]-3-yl)-methanamine hydrochloride, indicated that certain structural elements are necessary for carcinogenic activity. This research helps in understanding the carcinogenic potential of similar compounds (Miller, Miller, & Finger, 1957).

Mass Spectrometry in Metabolism Studies

The mass spectra and gas chromatographic properties of fluoro-, chloro-, and bromomethoxy-biphenyls were examined, contributing to the identification of hydroxylated metabolites in metabolism studies. This research is significant for understanding the metabolic pathways of similar compounds (Tulp, Olie, & Hutzinger, 1977).

Development of Biased Agonists

Research on novel derivatives of methanamine, including fluoro and methoxy variants, has led to the development of "biased agonists" of serotonin receptors. These compounds are promising candidates for antidepressant drugs due to their selectivity and favorable drug-like properties (Sniecikowska et al., 2019).

Histochemical Applications

The use of fluoro and methoxy compounds in histochemical reactions for the demonstration of certain amines highlights their potential in biological imaging and diagnostic techniques (Björklund & Stenevi, 1970).

Serotonin Receptor Studies

Compounds structurally related to this compound have been used to study the pharmacology of serotonin receptors, providing insights into the neurological and pharmacological actions of these receptors (Vickers et al., 2001).

Exploration of Dopamine Receptor Ligands

Research into compounds with fluoro and methoxy groups has contributed to the understanding of dopamine receptor ligands, specifically in terms of their binding and function. This is crucial for the development of targeted therapies in neurological disorders (Banala et al., 2011).

Electroluminescence in Polymer Light-Emitting Diodes

The development of cross-linkable hole-transporting materials with fluoro and methoxy groups has implications in the field of electroluminescence, particularly for white light polymer light-emitting diodes. This research is significant in the development of advanced lighting and display technologies (Cheng et al., 2011).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Fluoro-3’-methoxy[1,1’-biphenyl]-3-yl)-methanamine hydrochloride typically involves multiple steps:

    Formation of Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a boronic acid derivative and an aryl halide.

    Introduction of Functional Groups: The fluorine and methoxy groups are introduced through selective halogenation and methylation reactions.

    Amination: The methanamine group is introduced via a nucleophilic substitution reaction, where an appropriate amine precursor reacts with the biphenyl derivative.

    Formation of Hydrochloride Salt: The final step involves converting the free amine into its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(4-Fluoro-3’-methoxy[1,1’-biphenyl]-3-yl)-methanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

    Oxidation: Formation of aldehydes or carboxy

Properties

IUPAC Name

[2-fluoro-5-(3-methoxyphenyl)phenyl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FNO.ClH/c1-17-13-4-2-3-10(8-13)11-5-6-14(15)12(7-11)9-16;/h2-8H,9,16H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKEATGINHYFSKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CC(=C(C=C2)F)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-Fluoro-3'-methoxy[1,1'-biphenyl]-3-yl)-methanamine hydrochloride
Reactant of Route 2
Reactant of Route 2
(4-Fluoro-3'-methoxy[1,1'-biphenyl]-3-yl)-methanamine hydrochloride
Reactant of Route 3
Reactant of Route 3
(4-Fluoro-3'-methoxy[1,1'-biphenyl]-3-yl)-methanamine hydrochloride
Reactant of Route 4
Reactant of Route 4
(4-Fluoro-3'-methoxy[1,1'-biphenyl]-3-yl)-methanamine hydrochloride
Reactant of Route 5
Reactant of Route 5
(4-Fluoro-3'-methoxy[1,1'-biphenyl]-3-yl)-methanamine hydrochloride
Reactant of Route 6
Reactant of Route 6
(4-Fluoro-3'-methoxy[1,1'-biphenyl]-3-yl)-methanamine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.